molecular formula C12H20ClNO4 B1426317 Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-67-4

Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426317
M. Wt: 277.74 g/mol
InChI Key: KGVLFDIKLCZCLR-IYPAPVHQSA-N
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Description

“Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. Cycloalkylcarbonyl derivatives, such as this compound, have been proposed for the determination of amino acid methyl esters by gas chromatography–mass spectrometry .

Scientific Research Applications

Synthesis of Lipophilic Derivatives

  • This compound has been used in the synthesis of lipophilic derivatives. For instance, hydrophilic 2-hydroxy-3-methyl-4-pyridinone derivatives were acylated, leading to partially lipophilic chelators that form strong complexes with Fe(III) (Liu, Miller, & Bruenger, 1995).

Polymerization Processes

  • In polymerization, 1-methyl-2-pyrrolidinone was used as an electron-pair donor in the preparation of living α,ω-bis(t-chloro)polyisobutylene, illustrating its role in the synthesis of linear living polymers (Pratap & Heller, 1992).

Reactions of Pyrrole Derivatives

  • Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and similar compounds were synthesized, indicating its utility in preparing N-2-hydroxy-3-heteroaminopropyl-substituted compounds and other derivatives (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Anticonvulsant Enaminones

  • The crystal structures of anticonvulsant enaminones, including similar methyl-pyrrolidinecarboxylate derivatives, have been determined. This research provides insights into the molecular conformations that are relevant to their pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Disubstituted Pyrrolidines

  • Research has shown how to synthesize 2,3-disubstituted pyrrolidines and piperidines using a mild procedure based on the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This process is useful for producing compounds with applications in various fields, including pharmaceuticals (Boto, Hernández, de Leon, & Suárez, 2001).

properties

IUPAC Name

methyl (2S,4S)-4-(cyclopentanecarbonyloxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4.ClH/c1-16-12(15)10-6-9(7-13-10)17-11(14)8-4-2-3-5-8;/h8-10,13H,2-7H2,1H3;1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVLFDIKLCZCLR-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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